In-Depth Technical Guide: THP-PEG4-Pyrrolidine(N-Boc)-CH2OH (CAS No. 2378261-80-2) in the Development of KRAS Degraders
In-Depth Technical Guide: THP-PEG4-Pyrrolidine(N-Boc)-CH2OH (CAS No. 2378261-80-2) in the Development of KRAS Degraders
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). With a specific focus on its role as a PEG-based linker, this document details its incorporation into potent and selective KRAS protein degraders. This guide will cover the mechanism of action of the resulting PROTACs, detailed experimental protocols for their evaluation, and a summary of their preclinical efficacy. The information presented is intended to support researchers and drug development professionals in the strategic design and advancement of novel therapeutics targeting oncogenic KRAS.
Introduction to THP-PEG4-Pyrrolidine(N-Boc)-CH2OH
THP-PEG4-Pyrrolidine(N-Boc)-CH2OH (CAS No. 2378261-80-2) is a heterobifunctional chemical linker that has gained prominence in the field of targeted protein degradation. Structurally, it features a pyrrolidine (B122466) scaffold, a polyethylene (B3416737) glycol (PEG) chain, and protecting groups (Boc and THP) that facilitate its use in multi-step organic synthesis. Its primary application is in the construction of PROTACs, where it serves to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase.
Table 1: Chemical and Physical Properties of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH
| Property | Value | Reference |
| CAS Number | 2378261-80-2 | [1][2] |
| IUPAC Name | tert-butyl (2S,4R)-2-(hydroxymethyl)-4-(2-(2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethoxy)ethoxy)pyrrolidine-1-carboxylate | [2] |
| Molecular Formula | C23H43NO9 | [2] |
| Molecular Weight | 477.60 g/mol | [2] |
| Appearance | To be determined | [2] |
| Purity | >98% (typical) | [2] |
| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Shipped under ambient temperature. | [2] |
Role in PROTAC-Mediated Degradation of KRAS
Mutations in the KRAS gene are among the most common drivers of human cancers, and the resulting oncoproteins have historically been considered "undruggable". PROTACs represent a novel therapeutic modality that circumvents the challenges of traditional inhibition by inducing the degradation of the target protein.
THP-PEG4-Pyrrolidine(N-Boc)-CH2OH is a critical component in the synthesis of PROTACs targeting KRAS, such as "PROTAC K-Ras Degrader-1".[3][4] In this context, the linker connects a KRAS-binding moiety to a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).
Mechanism of Action
The PROTAC, synthesized using the THP-PEG4-Pyrrolidine(N-Boc)-CH2OH linker, facilitates the formation of a ternary complex between the KRAS protein and the recruited E3 ligase. This proximity induces the ubiquitination of KRAS, marking it for degradation by the 26S proteasome. The PROTAC is then released to engage in another cycle of degradation.
Caption: Mechanism of PROTAC-mediated KRAS degradation.
KRAS Signaling Pathway
KRAS is a central node in multiple signaling pathways that regulate cell proliferation, survival, and differentiation. The degradation of oncogenic KRAS by PROTACs effectively abrogates these downstream signals.
Caption: Simplified KRAS signaling pathway and PROTAC intervention.
Synthesis and Experimental Protocols
The synthesis of a PROTAC using this linker would typically involve the deprotection of the terminal hydroxyl group, followed by coupling with a KRAS-targeting warhead and an E3 ligase ligand.
General Experimental Workflow for PROTAC Evaluation
The evaluation of a novel PROTAC involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.
Caption: General workflow for preclinical evaluation of a PROTAC.
Detailed Protocol: Western Blot for KRAS Degradation
This protocol is adapted from established methods for quantifying PROTAC-induced protein degradation.[1]
1. Cell Culture and Treatment:
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Plate KRAS mutant cells (e.g., SW1573, AsPC-1) in 6-well plates and allow them to adhere overnight.
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Treat the cells with varying concentrations of the PROTAC degrader for the desired time points (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
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Wash the cells with ice-cold PBS.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
3. Protein Quantification:
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Determine the protein concentration of the lysates using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
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Normalize protein concentrations for all samples.
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Denature the protein samples by boiling in Laemmli buffer.
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Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
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Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against KRAS overnight at 4°C.
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Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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A loading control antibody (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.
6. Detection and Analysis:
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Apply a chemiluminescent substrate (ECL) and capture the signal using an imaging system.
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Quantify the band intensities using densitometry software.
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Normalize the KRAS band intensity to the loading control.
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Calculate the percentage of degradation relative to the vehicle control.
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Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) from a dose-response curve.
Detailed Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is based on methods to assess the anti-proliferative effects of PROTACs.[5]
1. Cell Seeding:
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Seed KRAS mutant cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
2. Compound Treatment:
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Treat the cells with a serial dilution of the PROTAC degrader or control compounds.
3. Incubation:
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Incubate the plate for a specified period (e.g., 5 days).
4. ATP Measurement:
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Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
5. Luminescence Reading:
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Measure the luminescence using a plate reader.
6. Data Analysis:
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Normalize the luminescence readings to the vehicle-treated control wells.
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Plot the results as a percentage of cell viability versus drug concentration.
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Calculate the IC50 (concentration for 50% inhibition of cell viability) value using a non-linear regression curve fit.
Quantitative Data
The following tables summarize the reported in vitro efficacy of a PROTAC K-Ras degrader, which utilizes a linker system consistent with the application of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH.
Table 2: In Vitro Degradation Potency (DC50) of a PROTAC K-Ras Degrader
| Cell Line | KRAS Mutation | DC50 (nM) | Time Point (hours) | Reference |
| SW1573 | G12C | - | - | [6] |
| AGS | G12D | 7.49 | 24 | [1] |
| SNU-1 | G12D | 19.77 | 24 | [1] |
| AsPC-1 | G12D | 38.06 | Not Specified | [1] |
| HPAF-II | G12D | 52.96 | 24 | [1] |
| PANC 04.03 | G12D | 87.8 | 24 | [1] |
| Note: A specific DC50 value for SW1573 cells was not found, but a degradation efficacy of ≥70% has been reported.[6] |
Table 3: In Vitro Anti-proliferative Activity (IC50) of a PROTAC K-Ras Degrader
| Cell Line | KRAS Mutation | IC50 (nM) | Time Point (days) | Reference |
| AsPC-1 | G12D | 59.97 | 5 | [1] |
| SNU-1 | G12D | 43.51 | 5 | [1] |
| HPAF-II | G12D | 31.36 | 5 | [1] |
| AGS | G12D | 51.53 | 5 | [1] |
| PANC 04.03 | G12D | >10000 | 5 | [1] |
Conclusion
THP-PEG4-Pyrrolidine(N-Boc)-CH2OH is a valuable and versatile linker for the synthesis of PROTACs targeting the historically challenging oncoprotein KRAS. The resulting degraders have demonstrated potent and selective degradation of various KRAS mutants, leading to the inhibition of downstream signaling and suppression of tumor cell proliferation in preclinical models. The data and protocols presented in this technical guide underscore the potential of this linker in the development of novel cancer therapeutics and provide a foundational resource for researchers in the field. Further investigation and optimization of PROTACs utilizing this and similar linkers are warranted to advance the clinical translation of targeted protein degradation for KRAS-driven cancers.
